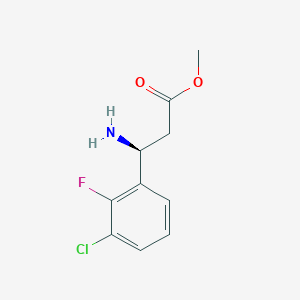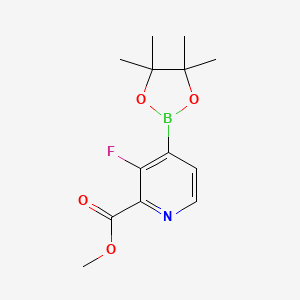
Methyl 3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate is a boronic acid ester derivative. This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions. The presence of the boronic ester group makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate typically involves a multi-step process. One common method includes the following steps:
Halogenation: Introduction of a fluorine atom into the pyridine ring.
Borylation: Formation of the boronic ester group using a reagent such as bis(pinacolato)diboron.
Esterification: Conversion of the carboxylic acid group to a methyl ester.
Industrial Production Methods
Industrial production of this compound often involves similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
化学反应分析
Types of Reactions
Methyl 3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate undergoes several types of chemical reactions:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds and is catalyzed by palladium complexes.
Oxidation: The boronic ester group can be oxidized to form a hydroxyl group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Oxidation: Formation of hydroxylated derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
Methyl 3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the development of enzyme inhibitors and fluorescent probes.
Medicine: Utilized in the synthesis of pharmaceutical compounds, including potential anticancer agents.
Industry: Applied in the production of agrochemicals and materials science.
作用机制
The mechanism of action of Methyl 3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate involves its role as a boronic acid ester. In Suzuki-Miyaura coupling, the boronic ester reacts with an aryl halide in the presence of a palladium catalyst to form a new carbon-carbon bond. The boronic ester group facilitates the transfer of the aryl group to the palladium complex, enabling the coupling reaction .
相似化合物的比较
Similar Compounds
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl (pyrrolidin-1-yl)methanone
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
Methyl 3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and selectivity in chemical reactions. Its combination of a fluorine atom and a boronic ester group makes it particularly valuable in the synthesis of diverse organic compounds .
属性
分子式 |
C13H17BFNO4 |
|---|---|
分子量 |
281.09 g/mol |
IUPAC 名称 |
methyl 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate |
InChI |
InChI=1S/C13H17BFNO4/c1-12(2)13(3,4)20-14(19-12)8-6-7-16-10(9(8)15)11(17)18-5/h6-7H,1-5H3 |
InChI 键 |
HMBFRGGBPKRXQV-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=NC=C2)C(=O)OC)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


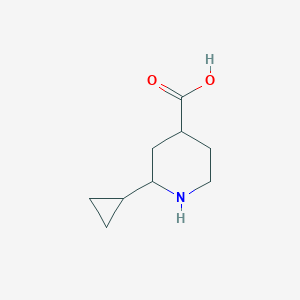
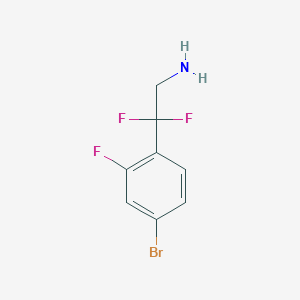
![((3R,4S)-3-(Aminomethyl)-4-ethoxypyrrolidin-1-yl)(benzo[d]thiazol-2-yl)methanone hydrochloride](/img/structure/B13548836.png)
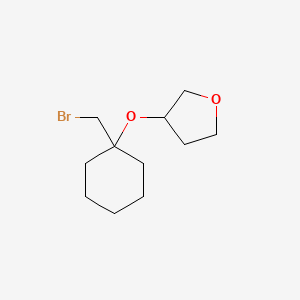

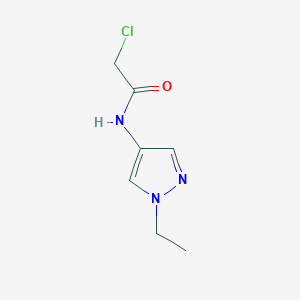

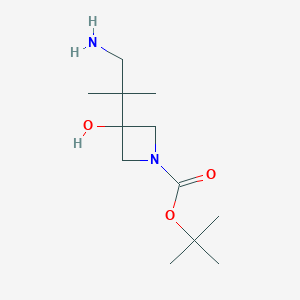
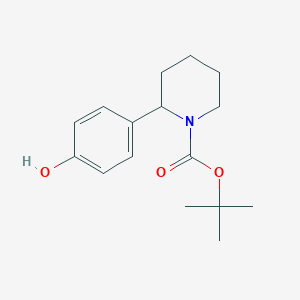
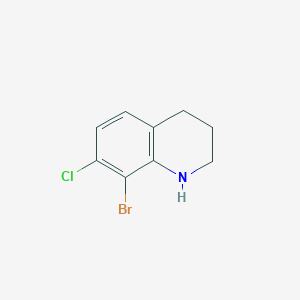
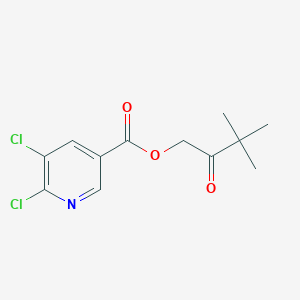
![2-Bromo-6-(tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B13548898.png)
